6-Hydroxybuspirone
Overview
Description
6-Hydroxybuspirone is a major active metabolite of buspirone, derived from the neurotransmitter serotonin . It is a potent agonist of serotonin 5-HT1A receptors and studies have shown it can also act as an inhibitor of the enzyme monoamine oxidase (MAO) . It is a N-arylpiperazine .
Synthesis Analysis
A reliable synthesis of 14C labeled 6-hydroxybuspirone is described . The molecule belongs to a unique class of compounds with the potential for anxiolytic activity . A radiolabeled analog was prepared to support the development of 6-hydroxybuspirone . The development of a continuous, high yielding, and scalable enolization, oxidation, and quench process for the hydroxylation of the azapirone psychotropic agent buspirone to afford 6-hydroxybuspirone has been reported .Molecular Structure Analysis
The molecular formula of 6-Hydroxybuspirone is C21H31N5O3 . The IUPAC name is 10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione .Chemical Reactions Analysis
The development of a continuous, high yielding, and scalable enolization, oxidation, and quench process for the hydroxylation of the azapirone psychotropic agent buspirone to afford 6-hydroxybuspirone has been reported .Physical And Chemical Properties Analysis
The molecular weight of 6-Hydroxybuspirone is 401.5 g/mol . The density is 1.3±0.1 g/cm3 .Scientific Research Applications
Subheading Preparation and Enantiomer Analysis
6-Hydroxybuspirone, a metabolite of the antianxiety drug buspirone, has been prepared using an enzymatic resolution process. This process involved the use of l-Amino acid acylase from Aspergillus melleus to hydrolyze racemic 6-acetoxybuspirone, yielding (S)-6-hydroxybuspirone with high enantiomeric excess. Additionally, the remaining (R)-6-acetoxybuspirone was converted to (R)-6-hydroxybuspirone through acid hydrolysis. Both enantiomers achieved higher purity through crystallization as a metastable polymorph (Hanson et al., 2005).
Pharmacokinetics of 6-Hydroxybuspirone
Subheading Impact of Enantiomers and Comparison to Buspirone
A study focused on the pharmacokinetics of 6-Hydroxybuspirone (6OHB) assessed its behavior when administered as a racemate, S-enantiomer, and R-enantiomer, compared to buspirone. This study revealed that all forms of 6OHB were well tolerated and did not interconvert between enantiomers. The S-enantiomer was dominant regardless of the form administered, and all forms resulted in greater exposure to 6OHB than buspirone. This research provided insights into the pharmacokinetic profile of 6OHB and its enantiomers (Dockens et al., 2007).
Oxidation Process for 6-Hydroxybuspirone
Subheading Development of a Scalable and Safe Process
The development of a safe and scalable oxidation process for the hydroxylation of buspirone to 6-hydroxybuspirone is detailed in a study. This process utilized FTIR as a process analytical technology tool, enabling real-time quality assurance and an efficient manufacturing process. The identification of impurities and the development of recrystallization methods for optimal purity of the active pharmaceutical ingredient were key aspects of this research (Watson et al., 2004).
Extended Release Formulations of 6-Hydroxybuspirone
Subheading Development for Reduced Adverse Events
A study on the development of oral extended release formulations of 6-hydroxybuspirone aimed to reduce adverse events by maintaining drug exposure while reducing the maximum plasma concentration. Hydrophilic matrix tablets containing citric acid were evaluated through in vitro drug release studies and in vivo pharmacokinetic studies. The formulations showed a diffusion mechanism for drug release and were effective in reducing the maximum plasma concentration in volunteers (Nicholson et al., 2012).
Safety And Hazards
Future Directions
The 6-hydroxy metabolite is known to be relatively metabolically stable and contributes substantially to the anxiolytic activity of buspirone . This led GlaxoSmithKline to attempt development of this metabolite under the name Radafaxine . This suggests that investigation of other hydroxylated versions of the parent compound may be profitable .
properties
IUPAC Name |
10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNAHJIJGCFJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433011 | |
Record name | 6-Hydroxy Buspirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy Buspirone | |
CAS RN |
125481-61-0 | |
Record name | 6-Hydroxybuspirone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy Buspirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYBUSPIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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